molecular formula C8H6FNO4 B2387812 4-Fluoro-2-methyl-3-nitrobenzoic acid CAS No. 1079991-68-6

4-Fluoro-2-methyl-3-nitrobenzoic acid

Cat. No. B2387812
CAS RN: 1079991-68-6
M. Wt: 199.137
InChI Key: MLCPINGKKONVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-2-methyl-3-nitrobenzoic acid” is a chemical compound with the molecular formula C8H6FNO4 . It is used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity .


Synthesis Analysis

The synthesis of “4-Fluoro-2-methyl-3-nitrobenzoic acid” involves several steps. One method starts from 4-fluoro-2-nitro-benzonitrile, which is suspended in HBr and heated at 130 °C for 6.5 hours .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-methyl-3-nitrobenzoic acid” can be represented by the SMILES string COC(=O)C1=CC(=C(C=C1)F)N+[O-] . The InChI representation is InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 .


Chemical Reactions Analysis

“4-Fluoro-2-methyl-3-nitrobenzoic acid” has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion .


Physical And Chemical Properties Analysis

“4-Fluoro-2-methyl-3-nitrobenzoic acid” is a white to light yellow crystal powder . It has a molecular weight of 199.14 g/mol . It is soluble in 95% ethanol .

Scientific Research Applications

Safety and Hazards

“4-Fluoro-2-methyl-3-nitrobenzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Despite the challenges, the “4-Fluoro-2-methyl-3-nitrobenzoic acid” industry offers significant opportunities for growth and innovation, with emerging trends such as significant technological innovations and changing consumer preferences shaping the market landscape .

Relevant Papers “4-Fluoro-2-methyl-3-nitrobenzoic acid” has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity . It has also been used in the synthesis of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors .

properties

IUPAC Name

4-fluoro-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCPINGKKONVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-3-nitrobenzoic acid

Synthesis routes and methods

Procedure details

To fuming nitric acid (20.3 mL, 409 mmol) was slowly added dropwise 4-fluoro-2-methylbenzoic acid (4.50 g, 29.2 mmol) while maintaining the temperature of the reaction mixture at 5-10° C. The reaction solution was stirred at 0-5° C. for 1 hr, and poured into ice. The precipitated solid was recovered, washed with water, and dried under reduced pressure to give 4-fluoro-2-methyl-3-nitrobenzoic acid (5.70 g, purity 25%) as a crudely purified product.
Quantity
20.3 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One

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